molecular formula C27H30N2 B1279374 (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine CAS No. 155681-48-4

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine

Cat. No.: B1279374
CAS No.: 155681-48-4
M. Wt: 382.5 g/mol
InChI Key: SVHVLAGNGAWUQU-SVBPBHIXSA-N
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Description

(2-Benzhydryl-1-aza-bicyclo[222]oct-3-yl)-benzyl-amine is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a bicyclo[222]octane ring system fused with a benzhydryl group and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.2]octane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzhydryl group: This step often involves the use of benzhydryl chloride in the presence of a base to form the benzhydryl-substituted intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly as a neurokinin-1 receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. The compound binds to these receptors, inhibiting their activity and thereby modulating various physiological responses. This interaction is mediated through the bicyclic structure and the benzhydryl and benzylamine groups, which facilitate binding to the receptor sites.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Benzhydryl-1-azabicyclo[2.2.2]octan-3-one: A related compound with a similar bicyclic structure but different functional groups.

    Maropitant: A neurokinin-1 receptor antagonist with a similar bicyclic core structure.

Uniqueness

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine is unique due to its specific combination of the bicyclo[2.2.2]octane ring system, benzhydryl group, and benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-28H,16-20H2/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHVLAGNGAWUQU-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439453
Record name (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155681-48-4
Record name (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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